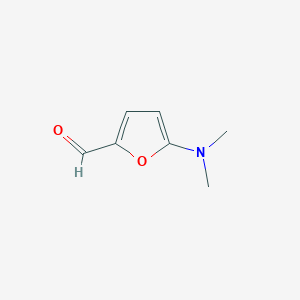

5-(二甲氨基)呋喃-2-甲醛

描述

5-(Dimethylamino)furan-2-carbaldehyde is a chemical compound that is derived from furan-2-carbaldehyde, a heteroaromatic aldehyde. It is characterized by the presence of a dimethylamino group attached to the 5-position of the furan ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of derivatives related to 5-(Dimethylamino)furan-2-carbaldehyde can be achieved through the protection of heteroaromatic aldehydes as imidazolidine derivatives. For instance, furan-2-carboxaldehydes can be transformed into N, N'-dimethylimidazolidines without the need for acid catalysis . This method provides a pathway to protect the aldehyde group and allows for further functionalization at other positions on the furan ring. Although the paper does not directly discuss the synthesis of 5-(Dimethylamino)furan-2-carbaldehyde, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)furan-2-carbaldehyde would consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The dimethylamino group would be expected to influence the electronic properties of the furan ring due to its electron-donating nature, potentially affecting the reactivity of the aldehyde group at the 2-position.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 5-(Dimethylamino)furan-2-carbaldehyde, the protection of furan-2-carboxaldehydes as imidazolidine derivatives suggests that the aldehyde group can be selectively protected to enable further chemical transformations . Additionally, the production of acid chloride derivatives from precursor aldehydes, as described in the first paper, indicates that aldehydes related to furan can be converted into reactive intermediates for further chemical synthesis .

Physical and Chemical Properties Analysis

科学研究应用

合成与光谱表征

该化合物通过采用改进的Vilsmeier条件,采用一步法合成 . 该产物通过1H-、2H-、13C-NMR-,以及红外和拉曼光谱进行表征 . 这一过程对于理解该化合物的性质和潜在应用至关重要 .

呋喃平台化学品

呋喃平台化学品(FPCs)可以直接从生物质(糠醛和5-羟甲基糠醛)中获得 . 该化合物可用于这些FPCs的制造,这些FPCs在从传统资源(如原油)向生物质的转变中必不可少 .

脲酶抑制剂

该化合物据报道具有作为脲酶抑制剂的潜力 . 脲酶抑制剂用于治疗多种疾病,包括泌尿道感染和消化性溃疡 .

抗菌活性

包括“5-(二甲氨基)呋喃-2-甲醛”在内的呋喃衍生物,因其抗菌活性而受到研究 . 这使得该化合物在开发新型抗生素方面具有潜在用途 .

绿色化学

该化合物在许多合成途径中发挥着不可或缺的作用,例如药物、染料或聚合材料的合成 . 由于它可以从可再生资源中获得,因此该杂环在绿色化学方面引起了相当的兴趣 .

同位素标记

同位素标记是现代有机化学中的一个关键概念,用于追踪化合物、了解代谢或阐明反应机理 . 该化合物可用于此过程,使其在药物化学中具有价值 .

属性

IUPAC Name |

5-(dimethylamino)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGITSKRNWIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355472 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3680-93-1 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

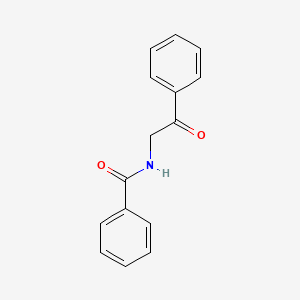

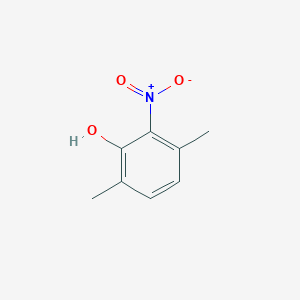

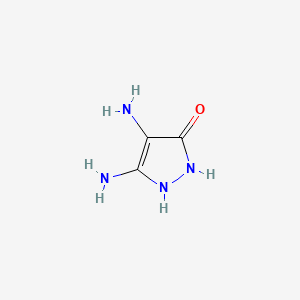

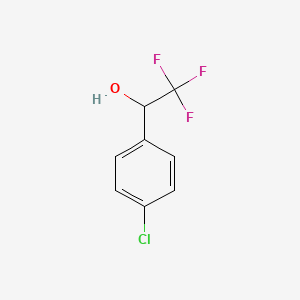

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)